(3-(Benzyloxy)phenyl)hydrazine Hydrochloride: A Comprehensive Technical Guide for Advanced Research
(3-(Benzyloxy)phenyl)hydrazine Hydrochloride: A Comprehensive Technical Guide for Advanced Research
This guide provides an in-depth technical overview of (3-(Benzyloxy)phenyl)hydrazine hydrochloride (CAS Number: 56468-67-8), a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its properties, synthesis, and potential applications, grounded in scientific literature.
Core Compound Identification and Properties
(3-(Benzyloxy)phenyl)hydrazine hydrochloride is a hydrazine derivative distinguished by a benzyloxy group at the meta-position of the phenyl ring. This structural feature imparts specific reactivity and makes it a valuable precursor in the synthesis of a variety of heterocyclic compounds.
Table 1: Physicochemical Properties of (3-(Benzyloxy)phenyl)hydrazine Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 56468-67-8 | [1][2][3] |
| Molecular Formula | C₁₃H₁₅ClN₂O | |
| Molecular Weight | 250.72 g/mol | [4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 204-206 °C | |
| Boiling Point | Approx. 438.5 °C at 760 mmHg | |
| Solubility | Soluble in polar solvents such as water and ethanol. | |
| Purity | Typically ≥95% | [2][3] |
Synthesis and Mechanistic Insights
Diagram 1: General Synthesis Pathway
Caption: General synthesis route for (3-(Benzyloxy)phenyl)hydrazine hydrochloride.
Experimental Protocol: Synthesis of (3-(Benzyloxy)phenyl)hydrazine Hydrochloride (Adapted from a similar procedure)
This protocol is adapted from the synthesis of the para-isomer and should be optimized for the meta-isomer.
Materials:
-
3-Benzyloxyaniline hydrochloride
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Anhydrous Ether
-
Ice-salt bath
Procedure:
-
Diazotization:
-
Suspend 3-benzyloxyaniline hydrochloride in concentrated HCl in a flask cooled with an ice-salt bath to maintain a temperature between -12 °C and -6 °C.
-
Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains within the specified range.
-
Stir the mixture for an additional hour at the same temperature.
-
Filter the cold mixture to remove any impurities.
-
-
Reduction:
-
Prepare a cold solution of tin(II) chloride dihydrate in concentrated HCl.
-
Slowly add the filtered diazonium salt solution to the tin(II) chloride solution, maintaining a low temperature (initially around -12 °C, gradually rising to 0 °C).
-
Continue stirring for several hours, allowing the reaction mixture to slowly warm to room temperature.
-
-
Isolation and Purification:
-
Collect the precipitated solid by filtration.
-
Wash the solid with anhydrous ether.
-
Dry the product at room temperature to yield (3-(Benzyloxy)phenyl)hydrazine hydrochloride as a powder.
-
Causality of Experimental Choices: The low temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt. The use of a strong reducing agent like tin(II) chloride is necessary to efficiently reduce the diazonium group to a hydrazine.
Analytical Characterization
Expected Spectroscopic Data:
-
¹H NMR: Signals corresponding to the aromatic protons of both the phenyl and benzyl groups, a singlet for the benzylic methylene protons (around 5.0 ppm), and signals for the hydrazine protons.
-
¹³C NMR: Resonances for the aromatic carbons, the benzylic carbon, and the carbon attached to the hydrazine group.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the hydrazine group, C-H stretching of the aromatic and benzylic groups, C=C stretching of the aromatic rings, and C-O stretching of the ether linkage.
Biological and Pharmacological Profile
Hydrazine derivatives are a well-established class of compounds with a broad spectrum of biological activities. While specific studies on (3-(Benzyloxy)phenyl)hydrazine hydrochloride are limited, the structural motifs present suggest potential for various pharmacological applications.
Antitumor Activity
The indole nucleus, which can be readily synthesized from phenylhydrazine derivatives via the Fischer indole synthesis, is a prominent scaffold in many anticancer agents.[5][6] Indole derivatives have been shown to exhibit antitumor activity through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization.[5] The benzyloxy group in the starting material can be a key feature in the resulting indole, potentially influencing its biological activity. For instance, some indole-hydrazone derivatives have shown mild to moderate anticancer activity against breast cancer cell lines (MCF-7).[1][7]
Antibacterial and Antifungal Activity
Hydrazones, formed by the condensation of hydrazines with aldehydes or ketones, are widely recognized for their antimicrobial properties.[8][9][10][11] These compounds have demonstrated activity against a range of bacterial and fungal strains.[8][12] The specific substitution pattern on the phenyl ring of the hydrazine precursor can significantly impact the antimicrobial potency of the resulting hydrazone derivatives.
Neuroprotective Effects
There is growing interest in the neuroprotective potential of compounds containing benzyloxy-substituted phenyl rings. Studies have shown that certain benzyloxy-substituted molecules can act as monoamine oxidase B (MAO-B) inhibitors, which is a key target in the treatment of Parkinson's disease.[12] These compounds have demonstrated the ability to protect neuronal cells from neurotoxin-induced damage.[12] Furthermore, some O-benzyl derivatives have been investigated for their neuroprotective capabilities in mitigating the effects of nerve agents.[3]
Applications in Drug Development and Organic Synthesis
(3-(Benzyloxy)phenyl)hydrazine hydrochloride is a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Fischer Indole Synthesis
A primary application of this compound is in the Fischer indole synthesis, a powerful method for constructing the indole ring system.[5][10][13][14] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of the phenylhydrazine with an aldehyde or ketone.
Diagram 2: Fischer Indole Synthesis Workflow
Caption: Workflow of the Fischer indole synthesis.
This versatility allows for the synthesis of a wide array of substituted indoles, which are core structures in many pharmaceuticals, including antimigraine drugs of the triptan class.[10]
Synthesis of Bioactive Hydrazones
As previously mentioned, (3-(Benzyloxy)phenyl)hydrazine hydrochloride can be readily converted into a variety of hydrazone derivatives by condensation with different aldehydes and ketones. These hydrazones can then be screened for a range of biological activities, including antimicrobial and anticancer properties.[8][11]
Safety, Handling, and Storage
As with all hydrazine derivatives, (3-(Benzyloxy)phenyl)hydrazine hydrochloride should be handled with care in a well-ventilated area, preferably a fume hood.
Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2][3]
-
Inhalation: Avoid inhaling dust.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2][3]
-
General Handling: Handle in accordance with good industrial hygiene and safety practices.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Perspectives
(3-(Benzyloxy)phenyl)hydrazine hydrochloride is a chemical intermediate with considerable potential for applications in both synthetic organic chemistry and medicinal chemistry. Its utility as a precursor in the Fischer indole synthesis and for the creation of diverse hydrazones makes it a valuable tool for the development of novel therapeutic agents. While the biological activities of its direct derivatives are not yet extensively documented in peer-reviewed literature, the known pharmacological profiles of related indole and hydrazone compounds strongly suggest that this is a fertile area for future research. Further investigation into the synthesis and biological evaluation of novel compounds derived from (3-(Benzyloxy)phenyl)hydrazine hydrochloride is warranted and holds promise for the discovery of new drug candidates with potential applications in oncology, infectious diseases, and neurodegenerative disorders.
References
- Sharaf El-Din, N., & Barseem, A. (2016). Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. Journal of Applicable Chemistry, 5(6), 1235-1245.
- Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones. (n.d.). Research Journal of Pharmacy and Technology.
- Rao, V. K., Chhikara, B. S., Shirazi, A. N., Tiwari, R., Parang, K., & Kumar, A. (2013). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Bioorganic & Medicinal Chemistry Letters, 23(17), 4874-4878.
- Han, D., et al. (2017). Synthesis and antibacterial activity of new hydrazide-hydrazones derived from Benzocaine. Marmara Pharmaceutical Journal, 21(4), 961-966.
- Hydrazones: Synthesis, biological activity and their spectral characterization. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Khan, S. A., et al. (2012). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules, 17(7), 8143-8153.
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Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
- A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). Molecules, 28(9), 3794.
- Synthesis of Some Bis-Hydrazones Derived from Benzilic Acid Hydrazide and Study Antibacterial Activity. (n.d.).
- Copies of 1H, 13C, 19F NMR spectra. (n.d.).
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(3-(Benzyloxy)phenyl)hydrazine. (n.d.). In PubChem. Retrieved from [Link]
- Sarvari, M., & Sharghi, H. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2575-2586.
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Fischer indole synthesis – Knowledge and References. (n.d.). In Taylor & Francis. Retrieved from [Link]
- Supporting Information for. (n.d.). In The Royal Society of Chemistry.
- Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. (2023). Antioxidants, 12(4), 932.
- Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. (2023). International Journal of Molecular Sciences, 24(1), 854.
- Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety: Dual Lipoxygenase and Butyrylcholinesterase Inhibitors With Anti-Amyloid Aggregation and Neuroprotective Properties Against Alzheimer's Disease. (2021). Frontiers in Chemistry, 9, 747653.
- Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. (2023). International Journal of Molecular Sciences, 24(1), 854.
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(3-Benzyloxy-phenyl)hydrazine hydrochloride, 25 g. (n.d.). In Carl ROTH. Retrieved from [Link]
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(3-Benzyloxy-phenyl)hydrazine hydrochloride, 10 g. (n.d.). In Carl ROTH. Retrieved from [Link]
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Phenylhydrazine hydrochloride. (n.d.). In NIST WebBook. Retrieved from [Link]
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(3-Benzyloxy-phenyl)hydrazine hydrochloride, 50 g. (n.d.). In Carl ROTH. Retrieved from [Link]
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